N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-4-(1H-pyrazol-3-yl)benzamide -

N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-4-(1H-pyrazol-3-yl)benzamide

Catalog Number: EVT-5812259
CAS Number:
Molecular Formula: C18H22N6O
Molecular Weight: 338.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: GDC-0032 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. It exhibits robust antitumor activity in vivo, attributed to its high unbound exposure and ability to effectively suppress tumor growth even at low doses. GDC-0032 is currently under evaluation in phase I clinical trials for potential use in treating various human malignancies.

3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d][1,2,4]triazine (MRK-016)

    Compound Description: MRK-016 is a pyrazolotriazine compound that acts as a selective inverse agonist of the GABAA receptor α5 subtype. This selectivity distinguishes it from other benzodiazepine site agents. Despite showing potential cognitive-enhancing effects in preclinical studies, MRK-016 was not progressed due to tolerability issues in elderly subjects and variable human pharmacokinetics.

(8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib)

    Compound Description: Talazoparib is a highly potent and orally bioavailable poly(ADP-ribose) polymerase (PARP) 1/2 inhibitor. Its unique structure enables extensive binding interactions with PARP enzymes, resulting in significant antitumor activity. Talazoparib is currently being investigated in phase 2 and 3 clinical trials for treating locally advanced or metastatic breast cancers with germline BRCA1/2 mutations.

(3R,5S,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(methyl(1-methyl-1H-1,2,4-triazol-5-yl)amino)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid (BMS-644950)

    Compound Description: BMS-644950 is an orally active 3-hydroxy-3-methylglutaryl coenzyme-A reductase (HMGR) inhibitor designed to have reduced myotoxicity compared to existing statins. It demonstrates excellent efficacy in lowering plasma lipids while exhibiting an improved safety profile in preclinical models, making it a promising candidate for treating hypercholesterolemia.

2-Methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674)

    Compound Description: LY518674 is a highly potent and selective peroxisome proliferator-activated receptor α (PPARα) agonist. Preclinical studies demonstrate its ability to significantly increase serum HDL-c levels, primarily attributed to the de novo synthesis of apolipoprotein A-1 (apoA-1) in the liver. These findings suggest LY518674's potential as a novel therapeutic agent for managing coronary artery disease risk by raising HDL-c levels.

Properties

Product Name

N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-4-(1H-pyrazol-3-yl)benzamide

IUPAC Name

N-[3-methyl-1-(2-methyl-1,2,4-triazol-3-yl)butyl]-4-(1H-pyrazol-5-yl)benzamide

Molecular Formula

C18H22N6O

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C18H22N6O/c1-12(2)10-16(17-19-11-21-24(17)3)22-18(25)14-6-4-13(5-7-14)15-8-9-20-23-15/h4-9,11-12,16H,10H2,1-3H3,(H,20,23)(H,22,25)

InChI Key

MCRKQHXEKAGRTC-UHFFFAOYSA-N

SMILES

CC(C)CC(C1=NC=NN1C)NC(=O)C2=CC=C(C=C2)C3=CC=NN3

Canonical SMILES

CC(C)CC(C1=NC=NN1C)NC(=O)C2=CC=C(C=C2)C3=CC=NN3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.